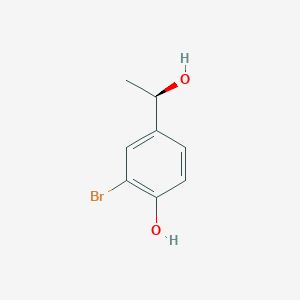
(r)-2-Bromo-4-(1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Bromo-4-(1-hydroxyethyl)phenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ethyl group attached to a phenol ring. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing excellent yields without the need for chromatographic purification. The reaction is scalable and can be combined with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols.
Industrial Production Methods
Industrial production of ®-2-Bromo-4-(1-hydroxyethyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as Saccharomyces cerevisiae, has also been explored for the enantioselective reduction of prochiral ketones to produce enantiomerically pure compounds .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Bromo-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones, such as para-benzoquinone, using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, chromic acid, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol.
Major Products Formed
Major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-2-Bromo-4-(1-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ®-2-Bromo-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-2-Bromo-4-(1-hydroxyethyl)phenol include:
- ®-2-(1-Hydroxyethyl)pyridine
- ®-3-(1-Hydroxyethyl)phenol
- ®-3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol
Uniqueness
What sets ®-2-Bromo-4-(1-hydroxyethyl)phenol apart from these similar compounds is its specific substitution pattern on the phenol ring, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H9BrO2 |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
2-bromo-4-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1 |
Clave InChI |
ZZLCMZHDPGZELP-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)O)Br)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















